N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

Catalog No.
S642522
CAS No.
190604-92-3
M.F
C9H9ClN4
M. Wt
208.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

CAS Number

190604-92-3

Product Name

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

IUPAC Name

N'-[(6-chloropyridin-3-yl)methyl]-N-cyanoethanimidamide

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

InChI

InChI=1S/C9H9ClN4/c1-7(14-6-11)12-4-8-2-3-9(10)13-5-8/h2-3,5H,4H2,1H3,(H,12,14)

InChI Key

AYEAUPRZTZWBBF-UHFFFAOYSA-N

SMILES

CC(=NCC1=CN=C(C=C1)Cl)NC#N

Synonyms

N-desmethyl-acetamiprid, N-desmethylacetamiprid

Canonical SMILES

CC(=NCC1=CN=C(C=C1)Cl)NC#N

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine, also known as acetamiprid, is an organic compound belonging to the class of neonicotinoid insecticides. It is widely used in agriculture to control a broad spectrum of insect pests on various crops. However, due to its potential environmental and ecological concerns, acetamiprid has become a subject of significant scientific research.

Mode of Action:

Acetamiprid acts by selectively binding to the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. These receptors are responsible for transmitting nerve impulses, and their activation by acetamiprid disrupts the nervous system, leading to paralysis and ultimately death of the insect.

Research Applications:

  • Development of new formulations and delivery methods: Researchers are exploring ways to improve the efficacy and safety of acetamiprid by developing new formulations and delivery methods. This includes studies on controlled-release formulations, encapsulation techniques, and targeted delivery systems to minimize environmental impact and improve pest control efficacy.
  • Environmental fate and ecological impact: Due to concerns about potential environmental contamination and its impact on non-target organisms, such as bees and other beneficial insects, scientists are actively researching the environmental fate and ecological impact of acetamiprid. This involves studies on its degradation in soil and water, its accumulation in the food chain, and its effects on various ecological systems [].
  • Development of alternative pest control strategies: The potential negative effects of acetamiprid have led to increased research on developing alternative pest control strategies. This includes exploring the use of biological control agents, such as predatory insects and natural pesticides, as well as developing new, more selective insecticides with lower environmental and ecological risks.

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine, commonly known as acetamiprid, is a synthetic organic compound classified as a neonicotinoid insecticide. It is characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine and a cyano group attached to an acetamidine moiety. The compound's chemical formula is C₁₁H₁₃ClN₄, and it has a molecular weight of 240.71 g/mol. Acetamiprid is utilized primarily for its effectiveness in pest control, targeting various insect species while exhibiting low toxicity to mammals.

That are typical for neonicotinoids. Notably, it can participate in nucleophilic substitutions due to the presence of the cyano group. The compound can also hydrolyze under acidic or basic conditions, leading to the formation of less toxic metabolites. The degradation pathways of acetamiprid include:

  • Hydrolysis: Reaction with water can lead to the breakdown of the cyano group.
  • Oxidation: Acetamiprid can be oxidized to form various derivatives.
  • Reduction: Under certain conditions, it may be reduced to yield different nitrogen-containing compounds.

Acetamiprid exhibits potent insecticidal activity by acting on the nicotinic acetylcholine receptors in insects. This mechanism disrupts normal neurotransmission, leading to paralysis and death of the target pests. The compound is particularly effective against aphids, whiteflies, and some beetles. Its selectivity allows it to be used in agricultural practices with minimal impact on beneficial insects such as bees when applied correctly.

Toxicity Profile

The toxicity profile of acetamiprid indicates that it is classified as acutely toxic if ingested (Toxic Category 3) and can cause skin irritation (H315). It poses risks to aquatic organisms and is considered hazardous for transport due to its potential environmental impact .

The synthesis of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine involves several steps:

  • Formation of 6-Chloro-3-pyridylmethylamine: This initial step typically involves chlorination of 3-pyridylmethanol.
  • Reaction with Cyanogen Bromide: The chlorinated intermediate reacts with cyanogen bromide to introduce the cyano group.
  • Acetamidine Formation: Finally, the product undergoes reaction with acetic anhydride or acetyl chloride to yield acetamiprid.

These methods may vary based on specific laboratory protocols and desired purity levels.

Acetamiprid is primarily used in agriculture as an insecticide for crops such as vegetables, fruits, and ornamental plants. Its applications include:

  • Pest Control: Effective against a wide range of pests including aphids, thrips, and whiteflies.
  • Integrated Pest Management: Used in combination with other pest control methods to minimize resistance development.
  • Veterinary Medicine: Occasionally explored for use in controlling ectoparasites in veterinary applications.

Research on the interactions of acetamiprid with biological systems has revealed insights into its efficacy and safety profile:

  • Synergistic Effects: Studies have shown that combining acetamiprid with other insecticides can enhance pest control efficacy while potentially reducing application rates.
  • Environmental Impact Studies: Investigations into its persistence in soil and water have highlighted its potential effects on non-target organisms.

Several compounds share structural similarities or functional characteristics with N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine. These include:

Compound NameStructure SimilarityPrimary Use
ImidaclopridSimilar ring structureInsecticide
ThiamethoxamNeonicotinoid classInsecticide
ClothianidinNeonicotinoid classInsecticide

Uniqueness of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

What sets acetamiprid apart from these similar compounds is its specific chlorine substitution pattern on the pyridine ring, which contributes to its unique efficacy profile against certain pests while maintaining lower toxicity levels towards beneficial insects compared to other neonicotinoids like imidacloprid and thiamethoxam.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Modify: 2023-08-15

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